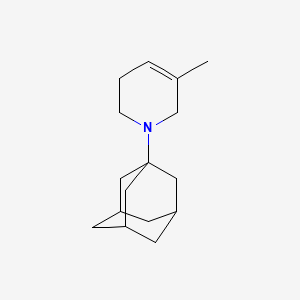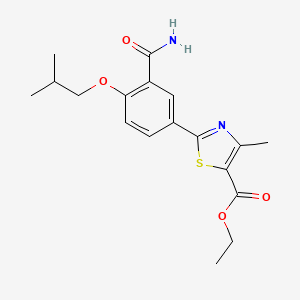
Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is a chemical compound known for its role as an impurity in the pharmaceutical compound Febuxostat. Febuxostat is a xanthine oxidase inhibitor used to treat gout and hyperuricemia. The compound’s structure includes a thiazole ring, a carbamoyl group, and an isobutoxyphenyl group, contributing to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate with sodium hydroxide and tetrahydrofuran at elevated temperatures (75-80°C) for about 24 hours. The reaction mixture is then cooled, and the pH is adjusted using concentrated hydrochloric acid to precipitate the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones .
Aplicaciones Científicas De Investigación
Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an impurity in Febuxostat, it is important for quality control and assurance in pharmaceutical manufacturing.
Industry: The compound is used in the process of Abbreviated New Drug Application (ANDA) filing to regulatory authorities like the FDA
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Febuxostat: The parent compound, used to treat gout and hyperuricemia.
2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid: A closely related compound with similar structural features.
2-(3-Aminocarbonyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid: Another related compound with slight variations in functional groups
Uniqueness
Ethyl 2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups and its role as an impurity in Febuxostat. Its distinct chemical structure and properties make it an important compound for analytical and quality control purposes in pharmaceutical research and manufacturing .
Propiedades
Fórmula molecular |
C18H22N2O4S |
|---|---|
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
ethyl 2-[3-carbamoyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H22N2O4S/c1-5-23-18(22)15-11(4)20-17(25-15)12-6-7-14(24-9-10(2)3)13(8-12)16(19)21/h6-8,10H,5,9H2,1-4H3,(H2,19,21) |
Clave InChI |
RPGOULKEZFWRJP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B13440052.png)
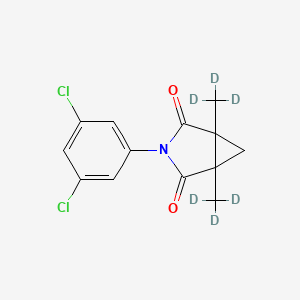
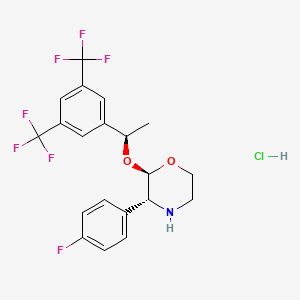
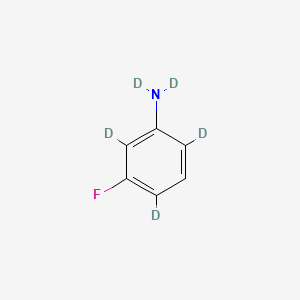
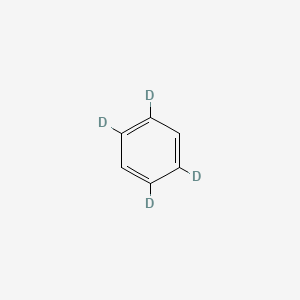

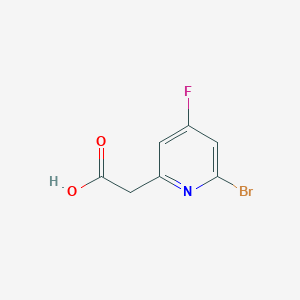
![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)



![[(Z)-(2-methyl-2-methylsulfinylpropylidene)amino] N-(trideuterio(113C)methyl)carbamate](/img/structure/B13440134.png)
